Molecular Weight Differentiation vs. Positional Isomer (CAS 670230-57-6)
The target compound (CAS 883293-59-2) has a molecular weight of 343.4 g/mol with the tetrazole ring connected via a meta-substituted phenyl aniline bridge to the sulfonamide nitrogen, whereas the positional isomer 2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide (CAS 670230-57-6) has the tetrazole directly attached to the 3-position of the 2,4,6-trimethylbenzenesulfonamide core, resulting in a molecular weight of 267.31 g/mol . This represents a 76.1-Dalton difference (22.2% reduction), which translates to markedly different lipophilicity (cLogP), solubility, and permeability profiles between the two isomers.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 343.4 g/mol |
| Comparator Or Baseline | 2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide (CAS 670230-57-6): 267.31 g/mol |
| Quantified Difference | 76.1 Da difference (22.2% lower for isomer); target compound also carries an additional phenyl ring spacer and sulfonamide NH, increasing hydrogen-bond donor count by 1 |
| Conditions | Standard molecular weight calculation from molecular formula (CHEMSRC, Fluorochem product specification) |
Why This Matters
The 76-Da molecular weight difference and altered hydrogen-bonding capacity directly affect membrane permeability, solubility, and analytical characterization (LC-MS, HPLC retention time), making the two isomers non-interchangeable in any biological assay or synthetic route.
